4-(Cyclopropylmethoxy)-2-methoxyaniline
Overview
Description
4-(Cyclopropylmethoxy)-2-methoxyaniline is an organic compound that features a cyclopropylmethoxy group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions. Cyclopropylmethanol can be converted to its corresponding halide (e.g., cyclopropylmethyl chloride) and then reacted with the methoxyaniline derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinones or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Nitroanilines, halogenated anilines, or sulfonated anilines.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopropylmethoxy)aniline: Lacks the methoxy group at the 2-position.
2-Methoxyaniline: Lacks the cyclopropylmethoxy group.
4-Methoxyaniline: Lacks both the cyclopropylmethoxy group and the methoxy group at the 2-position.
Uniqueness
4-(Cyclopropylmethoxy)-2-methoxyaniline is unique due to the presence of both the cyclopropylmethoxy and methoxy groups, which can confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(4-5-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXUYCIMVVJSST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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